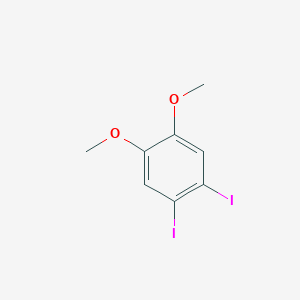

1,2-Diiodo-4,5-dimethoxybenzene

Description

1,2-Diiodo-4,5-dimethoxybenzene (C₈H₈I₂O₂) is a halogenated aromatic compound featuring two iodine atoms at the 1,2-positions and methoxy (-OMe) groups at the 4,5-positions. It is synthesized via direct iodination of 1,2-dimethoxybenzene using iodine monochloride (ICl) in dichloromethane, yielding ~70% purity after recrystallization . Structurally, the molecule approximates mm2 symmetry, with C–I bond lengths of ~2.10 Å, consistent with covalent radii . Steric repulsion between ortho-iodine atoms slightly elongates the aromatic ring along the axis bisecting the iodine substituents, increasing adjacent C–C–I angles by ~3° . The methoxy groups enable halogen bonding (C–I⋯O), which dominates its crystal packing, forming linear chains linked by I⋯O interactions .

Propriétés

IUPAC Name |

1,2-diiodo-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMFMRCSTBQCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399233 | |

| Record name | 1,2-diiodo-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110190-08-4 | |

| Record name | 1,2-diiodo-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIIODO-4,5-DIMETHOXYBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Procedure

-

Reactants : 1,2-Dimethoxybenzene (125.0 mmol), H₅IO₆ (50.0 mmol), and I₂ (100.0 mmol) are combined in methanol (75 mL).

-

Temperature : The mixture is stirred at 70°C for 5 hours.

-

Workup : The reaction is quenched with saturated aqueous Na₂S₂O₃, and the precipitate is filtered and washed with methanol.

This method yields 85% of the target compound as a white solid, with purity exceeding 95%.

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution (EAS), where iodine is generated in situ through the redox interaction between H₅IO₆ and I₂:

The methoxy groups act as strongly activating ortho/para directors, facilitating iodination at the 4- and 5-positions of the benzene ring. Steric hindrance between the methoxy substituents and incoming iodine atoms ensures regioselectivity, preventing over-iodination.

Alternative Halogenation Strategies

Boron Tribromide-Mediated Demethylation-Iodination

A two-step approach involves the demethylation of this compound to 1,2-dihydroxy-4,5-diiodobenzene, followed by reprotection:

-

Demethylation : Treatment with boron tribromide (BBr₃) in dichloromethane at −78°C achieves quantitative demethylation.

-

Reprotection : Remethylation using methyl iodide or dimethyl sulfate restores the methoxy groups.

While this method allows functional group interconversion, it introduces additional steps and reduces overall yield (≈75% over two steps).

Comparative Analysis of Iodinating Agents

Alternative iodinating systems have been explored, though with limited success:

| Iodinating System | Solvent | Yield | Regioselectivity |

|---|---|---|---|

| I₂/H₅IO₆ (Basu et al.) | Methanol | 85% | High (4,5-positions) |

| I₂/Periodic Acid (Hathaway) | Acetic Acid | 63% | Moderate |

| ICl/AgOTf | DCM | <50% | Poor |

The H₅IO₆/I₂ system in methanol remains superior due to its balance of efficiency and selectivity.

Optimization and Scalability

Solvent Effects

Methanol is optimal for several reasons:

Temperature and Time

-

70°C : Maximizes reaction rate while minimizing iodine sublimation.

-

5-Hour Duration : Shorter times (≤3 hours) lead to incomplete conversion, while longer durations (≥8 hours) promote decomposition.

Characterization and Quality Control

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds (e.g., 1,2-diiodo-4,5-dimethylbenzene) confirms the ortho-diiodo substitution pattern. The iodine atoms introduce significant steric strain, elongating the C-I bond to 2.11–2.15 Å.

Industrial and Environmental Considerations

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Diiodo-4,5-dimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atoms may be oxidized or reduced.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

1,2-Diiodo-4,5-dimethoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

Industry: It may be used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism by which 1,2-diiodo-4,5-dimethoxybenzene exerts its effects involves the interaction of its iodine atoms with other molecules. The compound can form halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich site on another molecule. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1,2-Diiodo-4,5-dimethylbenzene (C₈H₈I₂)

- Structural Differences : Replacing methoxy (-OMe) with methyl (-Me) groups eliminates oxygen-mediated interactions. The C–I bond lengths (2.097 Å) are identical to the dimethoxy analogue, but steric repulsion between methyl groups increases C–C–C angles to 121–122° .

- Intermolecular Interactions : Lacking halogen-bonding capability, packing is governed by dipole-dipole interactions and weak I⋯I contacts (4.21 Å). Molecules form inversion-related pairs in hexagonal layers, contrasting the dimethoxy derivative’s halogen-bonded chains .

- Functional Implications : The absence of strong directional interactions simplifies the crystal structure, highlighting the critical role of methoxy groups in the dimethoxy analogue’s complex packing .

1,2-Dibromo-4,5-dimethoxybenzene (C₈H₈Br₂O₂)

- Halogen Bonding : Bromine’s lower polarizability compared to iodine shifts dominant interactions from Br⋯O to Br⋯Br. The dibromo compound forms columnar arrangements via Br⋯Br contacts (3.50 Å), whereas the diiodo analogue prioritizes C–I⋯O bonds (2.85 Å) .

- Electronic Effects : The stronger electrophilicity of iodine enhances halogen bonding with methoxy oxygen, enabling the diiodo compound to stabilize iodanyl radicals (I(II)) for electrocatalysis—a feature absent in the dibromo analogue .

Other Dihalo Analogues

- 1,2-Dichloro-4,5-dimethoxybenzene : Chlorine’s small size and weak polarizability preclude significant halogen bonding, leading to less-defined packing motifs dominated by van der Waals forces .

- Catalytic Behavior : Unlike the diiodo derivative, chloro/bromo analogues lack redox-active iodine centers, rendering them ineffective in electrochemical applications like C–N bond formation .

Data Table: Comparative Analysis

Activité Biologique

1,2-Diiodo-4,5-dimethoxybenzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of synthetic chemistry and catalysis. This article explores its biological activity, focusing on its role as an electrocatalyst and its implications in various chemical reactions.

Molecular Formula: C₈H₈I₂O₂

Molecular Weight: 295.96 g/mol

Appearance: Solid (white to orange to green powder)

Melting Point: 87.0 to 91.0 °C

Solubility: Soluble in toluene

Electrocatalytic Activity

Recent studies have established that this compound serves as an efficient electrocatalyst for C–H and E–H coupling reactions. It operates effectively at low catalyst loadings (as low as 0.5 mol%) and demonstrates a critical role in stabilizing iodanyl radical intermediates during these reactions.

Key Findings from Research

- Catalytic Efficiency : The compound was shown to facilitate C–H functionalization reactions with yields significantly improved compared to traditional methods. For example, at a catalyst loading of 0.5 mol%, it achieved a yield of 61% in the synthesis of carbazole derivatives .

- Mechanistic Insights : Spectroscopic and crystallographic studies revealed that the iodanyl radical generated from the oxidation of this compound is a competent intermediate for C–H functionalization reactions. This radical is stabilized by three-electron I–I bonding interactions, which are crucial for the efficiency of the catalytic cycle .

- Comparison with Other Catalysts : In comparative studies, other derivatives such as 1,2-dibromo-4,5-dimethoxybenzene showed lower catalytic activity (40% yield) under similar conditions . This highlights the superior performance of this compound in facilitating these reactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its catalytic properties. The presence of iodine atoms and methoxy groups plays a significant role in enhancing its reactivity and stability.

| Compound | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| This compound | 0.5 | 61 |

| 1-Iodo-4,5-dimethoxybenzene | 5 | 30 |

| 1-Bromo-2-iodo-4,5-dimethoxybenzene | 0.5 | 16 |

| 1,2-Dibromo-4,5-dimethoxybenzene | 0.5 | 40 |

Case Studies

In practical applications, the compound has been utilized in various synthetic pathways:

- C–N Coupling Reactions : It has been identified as a robust catalyst for C–N bond formation under mild conditions . The ability to operate at low catalyst loadings makes it an attractive option for green chemistry applications.

- Electrochemical Applications : The compound has been explored in electrochemical settings where it facilitates electron transfer processes essential for organic transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.